molecular formula C16H12ClF3N2O2S B3035689 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile CAS No. 338406-76-1

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile

Cat. No. B3035689
CAS RN: 338406-76-1
M. Wt: 388.8 g/mol
InChI Key: WWGCKCMONUDFAC-UHFFFAOYSA-N
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Description

The compound 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile is a chemical that appears to be derived from pyridine-based structures with various substituents that influence its chemical behavior. The presence of a phenylsulfonyl group and a trifluoromethyl group suggests that it is a molecule with significant electron-withdrawing capacity, which could affect its reactivity and stability.

Synthesis Analysis

The synthesis of related compounds involves the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions . This suggests that a similar approach could be used for synthesizing the compound , with appropriate modifications to introduce the trifluoromethyl group and the butanenitrile moiety. The reaction conditions and the choice of nucleophiles would be critical in determining the regiochemistry of the aromatic nucleophilic substitution, especially considering the steric and electronic effects of the substituents.

Molecular Structure Analysis

The molecular structure of related pyridine derivatives has been elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and confirmed by X-ray crystallography . These techniques would likely be applicable in analyzing the molecular structure of this compound, providing insights into the bond lengths, angles, and overall geometry of the molecule.

Chemical Reactions Analysis

The presence of electron-withdrawing groups such as phenylsulfonyl and trifluoromethyl is known to influence the regiochemistry of aromatic nucleophilic substitution reactions . The compound's reactivity with mono- and bidentate N and O nucleophiles would likely result in substitution at the less hindered position of the pyridine ring. However, steric hindrance could lead to a mixture of ortho- and para-substituted products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of strong electron-withdrawing groups would likely result in a compound with high electronegativity and possibly affect its boiling point, solubility, and stability. The compound's reactivity towards nitriles and its potential to form adducts with acids, as seen in related pyrimidine derivatives , could also be relevant properties to consider.

Scientific Research Applications

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions for “4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile” and similar compounds may involve further exploration of their potential applications in these fields.

Mechanism of Action

Mode of Action

The mode of action of this compound is currently unknown . The interaction of the compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

properties

IUPAC Name

4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2S/c17-13-9-11(16(18,19)20)10-22-15(13)14(7-4-8-21)25(23,24)12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGCKCMONUDFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CCC#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151106
Record name 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338406-76-1
Record name 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338406-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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